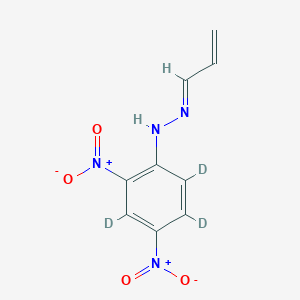
Acrolein 2,4-Dinitrophenylhydrazone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrolein 2,4-Dinitrophenylhydrazone-d3 is a stable isotope-labeled compound used primarily as a reference material in various scientific studies. It is a derivative of acrolein, a highly reactive aldehyde, and is formed by the reaction of acrolein with 2,4-dinitrophenylhydrazine. The compound is often used in analytical chemistry for the detection and quantification of aldehydes and ketones, particularly in environmental and toxicological studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst such as trifluoroacetic acid. The reaction proceeds through the formation of a hydrazone linkage between the carbonyl group of acrolein and the hydrazine group of 2,4-dinitrophenylhydrazine .
Industrial Production Methods
The product is then purified and labeled with deuterium to obtain the stable isotope-labeled compound .
化学反応の分析
Types of Reactions
Acrolein 2,4-Dinitrophenylhydrazone-d3 primarily undergoes substitution reactions due to the presence of the hydrazone functional group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield hydrazone derivatives, while oxidation reactions can produce corresponding carboxylic acids .
科学的研究の応用
Analytical Applications
1. Mass Spectrometry:
Acrolein 2,4-Dinitrophenylhydrazone-d3 is widely used as an internal standard in mass spectrometry experiments to detect and quantify carbonyl compounds. By introducing a known quantity of this labeled compound alongside the sample, researchers can utilize the intensity ratio between labeled and unlabeled peaks to determine concentrations accurately. This method enhances reproducibility and accuracy by mitigating ionization variations during measurement .
2. High-Performance Liquid Chromatography (HPLC):
The compound is also employed in HPLC analyses to study carbonyls in complex matrices such as cigarette smoke. It facilitates the identification and quantification of various carbonyl derivatives formed during combustion processes . In studies involving mainstream smoke from heat-not-burn tobacco products, the isomerization behavior of carbonyl-2,4-dinitrophenylhydrazones was analyzed using HPLC techniques, demonstrating the compound's utility in environmental and health-related research .
Biological Research
1. Toxicological Studies:
Research has highlighted the role of acrolein in inducing oxidative stress within biological systems. Acrolein exposure has been linked to cellular damage, particularly affecting mitochondrial function and integrity in airway epithelial cells. Studies have shown that inhalation of acrolein disrupts mitochondrial metabolism and biogenesis pathways, underscoring its significance in toxicological assessments . this compound aids in understanding these interactions by providing a stable reference for quantifying acrolein levels in biological samples.
2. Environmental Monitoring:
The compound's ability to form stable derivatives with aldehydes and ketones makes it valuable for environmental monitoring applications. It can be used to assess air quality by measuring volatile organic compounds (VOCs) that may pose health risks . This application is crucial for regulatory compliance and public health initiatives aimed at reducing exposure to harmful pollutants.
Case Studies
作用機序
The mechanism of action of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves its interaction with carbonyl groups in aldehydes and ketones, forming stable hydrazone derivatives. This reaction is facilitated by the presence of the hydrazine group, which acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting hydrazone linkage is highly stable, making the compound useful for analytical purposes .
類似化合物との比較
Similar Compounds
Acrolein 2,4-Dinitrophenylhydrazone: The non-deuterated version of the compound, used for similar analytical purposes.
Acetaldehyde 2,4-Dinitrophenylhydrazone: Another hydrazone derivative used for the detection of acetaldehyde.
Butyraldehyde 2,4-Dinitrophenylhydrazone: Used for the detection of butyraldehyde in various samples
Uniqueness
The primary uniqueness of Acrolein 2,4-Dinitrophenylhydrazone-d3 lies in its stable isotope labeling with deuterium. This labeling allows for more precise quantification and analysis in mass spectrometry and other analytical techniques, making it a valuable tool in research and industry .
特性
CAS番号 |
259824-62-9 |
|---|---|
分子式 |
C9H8N4O4 |
分子量 |
239.20 g/mol |
IUPAC名 |
2,3,5-trideuterio-4,6-dinitro-N-(prop-2-enylideneamino)aniline |
InChI |
InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/i3D,4D,6D |
InChIキー |
JJPZHGIYUVFTGG-VSWDYIGLSA-N |
SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NN=CC=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
正規SMILES |
C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
同義語 |
2-Propenal 2-(2,4-Dinitrophenyl)hydrazone-d3; 2-Propenal (2,4-Dinitrophenyl)hydrazone-d3; Acrolein (2,4-Dinitrophenyl)hydrazone-d3; NSC 20692-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















